N-(4-bromophenyl)-3-(methoxyimino)propanamide
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Overview
Description
N-(4-bromophenyl)-3-(methoxyimino)propanamide is a chemical compound characterized by its bromophenyl group and methoxyimino moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromophenylamine and 3-(methoxyimino)propanoic acid.
Reaction Conditions: The reaction involves the formation of an amide bond through a condensation reaction, often facilitated by coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine position on the phenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride)
Substitution: NaOH (Sodium hydroxide), HCl (Hydrochloric acid)
Major Products Formed:
Oxidation: Bromobenzene derivatives, carboxylic acids
Reduction: Amines, alcohols
Substitution: Bromophenol derivatives, halogenated compounds
Scientific Research Applications
Chemistry: N-(4-bromophenyl)-3-(methoxyimino)propanamide is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its use in drug discovery, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-3-(methoxyimino)propanamide exerts its effects involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the methoxyimino moiety may participate in hydrogen bonding. These interactions can influence biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
N-(4-bromophenyl)-4-methoxybenzylamine
N,N-bis(4-bromobenzyl)amine
Uniqueness: N-(4-bromophenyl)-3-(methoxyimino)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
(3Z)-N-(4-bromophenyl)-3-methoxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-15-12-7-6-10(14)13-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAXDXDKIOFSMM-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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